N-[4-(acetylamino)phenyl]-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(4-ethoxyphenyl)glycinamide
Overview
Description
N-[4-(acetylamino)phenyl]-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(4-ethoxyphenyl)glycinamide: is a complex organic compound with a molecular formula of C26H24N4O4S. This compound is characterized by the presence of multiple functional groups, including acetylamino, dimethoxyphenyl, sulfonyl, and ethoxyphenyl groups. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[4-(acetylamino)phenyl]-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(4-ethoxyphenyl)glycinamide involves multiple steps, starting with the preparation of the intermediate compounds. The general synthetic route includes:
Sulfonylation: The addition of the sulfonyl group to the dimethoxyphenyl ring.
Coupling Reaction: The final step involves coupling the acetylamino phenyl and sulfonyl dimethoxyphenyl intermediates with the ethoxyphenyl glycinamide under specific reaction conditions.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using automated reactors. The reaction conditions are optimized to ensure high yield and purity. Common reagents used in the industrial synthesis include acetic anhydride, sulfonyl chloride, and ethoxyphenyl glycinamide.
Chemical Reactions Analysis
Types of Reactions: N-[4-(acetylamino)phenyl]-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(4-ethoxyphenyl)glycinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetylamino and sulfonyl groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines.
Scientific Research Applications
N-[4-(acetylamino)phenyl]-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(4-ethoxyphenyl)glycinamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[4-(acetylamino)phenyl]-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(4-ethoxyphenyl)glycinamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling.
Altering Gene Expression: Affecting the transcription and translation of genes involved in various biological processes.
Comparison with Similar Compounds
N-[4-(acetylamino)phenyl]-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(4-ethoxyphenyl)glycinamide can be compared with other similar compounds, such as:
- N-[4-(acetylamino)phenyl]-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(4-methoxyphenyl)glycinamide
- N-[4-(acetylamino)phenyl]-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide
- N-[4-(acetylamino)phenyl]-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(4-chlorophenyl)glycinamide
Uniqueness: The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-(4-acetamidophenyl)-2-(N-(3,4-dimethoxyphenyl)sulfonyl-4-ethoxyanilino)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29N3O7S/c1-5-36-22-12-10-21(11-13-22)29(37(32,33)23-14-15-24(34-3)25(16-23)35-4)17-26(31)28-20-8-6-19(7-9-20)27-18(2)30/h6-16H,5,17H2,1-4H3,(H,27,30)(H,28,31) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNKMUJWWYCYKOF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N(CC(=O)NC2=CC=C(C=C2)NC(=O)C)S(=O)(=O)C3=CC(=C(C=C3)OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29N3O7S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
527.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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